5-Hydroxy-PhIP

Beschreibung

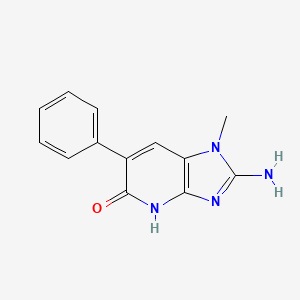

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-1-methyl-6-phenyl-4H-imidazo[4,5-b]pyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c1-17-10-7-9(8-5-3-2-4-6-8)12(18)15-11(10)16-13(17)14/h2-7H,1H3,(H3,14,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOYOLOUKGRSJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC(=O)C(=C2)C3=CC=CC=C3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857822 | |

| Record name | 2-Amino-1-methyl-6-phenyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159471-46-2 | |

| Record name | 2-Amino-1-methyl-6-phenyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Initial Toxicity Screening of 5-Hydroxy-PhIP

Introduction

2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is a prominent member of the heterocyclic aromatic amine (HAA) class of compounds, which are formed during the high-temperature cooking of meat and fish.[1][2] Extensive research has identified PhIP as a potent mutagen and carcinogen in various animal models.[1][3] The toxicity of PhIP is not direct; rather, it is contingent upon metabolic activation within the body. A critical step in this bioactivation cascade is the N-hydroxylation of PhIP by cytochrome P450 enzymes, primarily CYP1A2, to form N-hydroxy-PhIP (N-OH-PhIP).[3][4] This intermediate can then undergo further transformation, including esterification, to become a highly reactive species capable of forming DNA adducts, which are widely considered to be the initiating event in its carcinogenic activity.[4][5]

Another metabolic pathway involves the formation of 5-Hydroxy-PhIP (5-OH-PhIP). While historically considered a detoxification product, recent evidence suggests a more complex role. The formation of 5-OH-PhIP can occur following the N-hydroxylation and subsequent phase II biotransformation of PhIP.[4] Understanding the toxicological profile of this specific metabolite is crucial for a comprehensive risk assessment of dietary PhIP exposure. This guide provides a structured, in-depth approach to the initial toxicity screening of this compound, grounded in established toxicological principles and methodologies.

Physicochemical Characterization and In Silico Assessment

Before embarking on extensive biological testing, a thorough physicochemical characterization and in silico analysis of this compound are paramount. This initial phase provides critical data for designing subsequent assays and can offer early insights into potential toxicological liabilities.

Rationale and Key Parameters

The objective of this stage is to understand the fundamental properties of the molecule that will influence its biological behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters to be determined include:

-

Purity and Identity Confirmation: Ensuring the test article is of high purity and its chemical structure is confirmed is a foundational requirement for any toxicological study.

-

Solubility: Determining solubility in relevant aqueous and organic solvents is essential for preparing accurate dosing solutions for in vitro and in vivo studies.

-

Lipophilicity (LogP/LogD): This parameter provides an indication of the compound's ability to cross biological membranes.

-

pKa: The ionization state of the molecule at physiological pH will influence its interactions with biological targets.

-

In Silico Toxicity Prediction: Utilizing computational models, such as structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) analyses, can help to predict potential genotoxic, carcinogenic, and other toxicological endpoints. This serves as a hypothesis-generating tool to guide further testing.[6]

Experimental Workflow: Physicochemical and In Silico Analysis

Caption: Workflow for initial characterization of this compound.

In Vitro Toxicity Screening: A Tiered Approach

In vitro assays are fundamental to the initial toxicity screening process, offering a high-throughput and cost-effective means to assess potential hazards before proceeding to more complex and resource-intensive in vivo studies.[7][8] A tiered, or staged, approach is recommended, beginning with assessments of genotoxicity and cytotoxicity.[6][9]

Tier 1: Genotoxicity Assessment

Genotoxicity refers to the ability of a substance to damage the genetic material (DNA) within a cell.[10] Given that the parent compound, PhIP, is a known mutagen, evaluating the genotoxic potential of this compound is of paramount importance.

Ames Test (Bacterial Reverse Mutation Assay)

Scientific Rationale: The Ames test is a widely used and internationally accepted screening assay for identifying substances that can cause gene mutations.[1][10] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine). The assay determines if the test substance can cause a reverse mutation, allowing the bacteria to regain the ability to produce the amino acid and thus grow on a medium lacking it. The inclusion of a mammalian metabolic activation system (e.g., rat liver S9 fraction) is crucial to detect compounds that require bioactivation to become mutagenic, which is highly relevant for PhIP and its metabolites.[11]

Protocol Outline:

-

Preparation: Prepare various concentrations of this compound. Prepare positive and negative controls.

-

Incubation with and without S9: In separate tubes, mix the tester strains (e.g., TA98, TA100) with the test compound, with and without the S9 metabolic activation mix.

-

Plating: Pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

In Vitro Micronucleus Test

Scientific Rationale: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome number-altering) effects.[6] It is performed in mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or HepG2 cells) and provides a broader assessment of chromosomal damage than the Ames test.[8]

Protocol Outline:

-

Cell Culture: Culture the chosen mammalian cell line to a suitable confluency.

-

Treatment: Expose the cells to a range of concentrations of this compound, along with positive and negative controls, for a defined period.

-

Cytochalasin B Block: Add cytochalasin B to block cytokinesis, allowing for the identification of binucleated cells.

-

Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei.

-

Microscopic Analysis: Score the frequency of micronuclei in binucleated cells. A significant, dose-dependent increase in micronucleus frequency indicates a positive result.

Tier 2: Cytotoxicity Assessment

Cytotoxicity assays measure the ability of a substance to cause cell death. This information is crucial for determining the dose range for subsequent, more specific assays and provides a general indication of the compound's toxicity.[12]

Neutral Red Uptake (NRU) Assay

Scientific Rationale: The NRU assay is a widely used method to assess cell viability. It is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. A decrease in the uptake of the dye is indicative of cell membrane damage or cell death.[12]

Protocol Outline:

-

Cell Plating: Plate a suitable cell line (e.g., HepG2, A549) in a 96-well plate and allow them to attach overnight.

-

Treatment: Expose the cells to a serial dilution of this compound for 24-48 hours.

-

Neutral Red Incubation: Remove the treatment medium and incubate the cells with a medium containing neutral red.

-

Extraction: Wash the cells and extract the dye from the lysosomes using a destain solution.

-

Measurement: Measure the absorbance of the extracted dye using a spectrophotometer. The results are typically expressed as the concentration that inhibits dye uptake by 50% (IC50).

MTT Assay

Scientific Rationale: The MTT assay is another common method for assessing cell viability and proliferation. It measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[12]

Protocol Outline:

-

Cell Plating and Treatment: Follow the same initial steps as the NRU assay.

-

MTT Incubation: Add MTT solution to each well and incubate for a few hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the formazan solution. The results are also often expressed as an IC50 value.

Data Presentation: In Vitro Toxicity Summary

| Assay | Endpoint Measured | Cell Line(s) | Metabolic Activation | Expected Outcome for Concern |

| Ames Test | Gene Mutation | S. typhimurium | With and Without S9 | Significant, dose-dependent increase in revertant colonies |

| Micronucleus Test | Chromosomal Damage | Mammalian | Optional | Significant, dose-dependent increase in micronuclei frequency |

| Neutral Red Uptake | Cell Viability (Lysosomal) | Mammalian | Not applicable | Low IC50 value indicating high cytotoxicity |

| MTT Assay | Cell Viability (Mitochondrial) | Mammalian | Not applicable | Low IC50 value indicating high cytotoxicity |

In Vivo Toxicity Screening: Preliminary Assessment

Should the in vitro data raise concerns, or as part of a comprehensive screening program, preliminary in vivo studies are warranted.[11][13] These studies provide information on the compound's effects within a whole organism, taking into account ADME processes that cannot be fully replicated in vitro.[13]

Acute Oral Toxicity Study (OECD 423)

Scientific Rationale: The acute oral toxicity study provides information on the short-term toxic effects of a single oral dose of a substance.[12] The OECD 423 guideline (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to estimate the acute toxicity and identify the appropriate hazard classification.

Protocol Outline:

-

Animal Model: Typically, a rodent species such as rats or mice is used.

-

Dosing: A single oral dose of this compound is administered to a small group of animals. The starting dose is selected based on in vitro data and in silico predictions.

-

Observation: The animals are observed for a set period (typically 14 days) for signs of toxicity, including changes in behavior, body weight, and any morbidity or mortality.

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

-

Dose Progression: Depending on the outcome in the initial group, the dose is either increased or decreased in subsequent groups of animals until the toxic potential is characterized.

Data Presentation: In Vivo Acute Toxicity Summary

| Study | Animal Model | Dosing Route | Key Observations | Endpoint |

| Acute Oral Toxicity | Rat or Mouse | Oral (gavage) | Clinical signs of toxicity, body weight changes, mortality | Estimated LD50 and GHS Classification |

Signaling Pathway and Experimental Workflow Visualization

Metabolic Activation of PhIP

The following diagram illustrates the metabolic pathway leading to the formation of potentially toxic metabolites of PhIP, including this compound.

Caption: Integrated workflow for this compound toxicity screening.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound framework for the initial toxicity screening of this compound. The tiered approach, beginning with in silico and in vitro methods, allows for an efficient and ethical evaluation of the compound's potential hazards. Positive findings in the initial tiers would trigger the need for more comprehensive in vivo studies to investigate target organ toxicity, repeat-dose effects, and carcinogenic potential. The data generated from this screening paradigm will be instrumental in building a comprehensive toxicological profile of this compound and will contribute to a more accurate understanding of the overall health risks associated with dietary exposure to PhIP. Future research should also explore the use of more advanced in vitro models, such as 3D organoids and organ-on-a-chip systems, to better mimic human physiology and potentially reduce the reliance on animal testing. [14][15]

References

-

Relation between the formation of 5-OH-PhIP and the dose of N-OH-PhIP... - ResearchGate. Available at: [Link]

-

Guidance on the genotoxicity testing strategies for germ cell mutagens - GOV.UK. (2024-07-18). Available at: [Link]

-

Guidance on a strategy for genotoxicity testing of chemicals - GOV.UK. Available at: [Link]

-

Genotoxicity: Mechanisms, Testing Guidelines and Methods - Juniper Publishers. (2017-04-27). Available at: [Link]

-

Metabolic formation, synthesis and genotoxicity of the N-hydroxy derivative of the food mutagen 2-amino-1-methyl–6-phenylimidazo (4, 5–b) pyridine (PhIP) | Mutagenesis. Available at: [Link]

-

Relation between the formation of 5-OH-PhIP and the dose of N-OH-PhIP... - ResearchGate. Available at: [Link]

-

Testing and Screening Methods for Genotoxicity and Mutagenicity - ScitoVation. (2023-05-12). Available at: [Link]

-

Guidelines for Mutagenicity Risk Assessment - EPA. Available at: [Link]

-

PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE) - NCBI. Available at: [Link]

-

Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC - NIH. Available at: [Link]

-

Metabolic formation, synthesis and genotoxicity of the N-hydroxy derivative of the food mutagen 2-amino-1-methyl-6-phenylimidazo (4,5-b) pyridine (PhIP) - PubMed. Available at: [Link]

-

Metabolite screening of aromatic amine hair dyes using in vitro hepatic models - PubMed. Available at: [Link]

-

Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction. (2020-01-05). Available at: [Link]

-

Safety of 5-hydroxy-L-tryptophan - PubMed. (2004-04-15). Available at: [Link]

-

High Content Screening for in vitro toxicity testing - European Pharmaceutical Review. (2011-06-20). Available at: [Link]

-

Evaluation of in vivo and in vitro models of toxicity by comparison of toxicogenomics data with the literature - PubMed. (2018-01-01). Available at: [Link]

-

High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions | COLAAB. Available at: [Link]

-

Toxicological testing: In vivo and in vitro models - ResearchGate. Available at: [Link]

-

5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC - PubMed Central. Available at: [Link]

-

Safety of 5-hydroxy-L-tryptophan | Request PDF - ResearchGate. (2025-08-07). Available at: [Link]

-

Screening for heterocyclic amines in chicken cooked in various ways - PubMed. Available at: [Link]

-

Organ-Chips for Toxicology Assessment - Emulate. Available at: [Link]

-

In Vitro Models in Investigative Toxicology - Biomere. Available at: [Link]

-

Characterization of serotonin-toxicity syndrome (toxidrome) elicited by 5-hydroxy-L-tryptophan in clorgyline-pretreated rats - PubMed Central. Available at: [Link]

-

5-HTP Safety Concerns - Poison Control. Available at: [Link]

Sources

- 1. Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening for heterocyclic amines in chicken cooked in various ways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. scitovation.com [scitovation.com]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. gov.uk [gov.uk]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. researchgate.net [researchgate.net]

- 12. Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of in vivo and in vitro models of toxicity by comparison of toxicogenomics data with the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. emulatebio.com [emulatebio.com]

- 15. biomere.com [biomere.com]

An In-Depth Technical Guide to the Stability and Degradation Pathways of 5-Hydroxy-PhIP

Prepared by: Gemini, Senior Application Scientist

Executive Summary

2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is the most abundant carcinogenic heterocyclic amine (HCA) formed during the high-temperature cooking of meat and fish. Its bioactivation and metabolic pathways are of significant interest to toxicologists, cancer researchers, and drug safety professionals. A critical aspect of this metabolic landscape is the formation of hydroxylated metabolites. This guide focuses specifically on 5-Hydroxy-PhIP (2-amino-5-hydroxy-1-methyl-6-phenylimidazo[4,5-b]pyridine), a compound that emerges not through direct enzymatic hydroxylation of the parent PhIP, but as a degradation product of highly reactive, unstable metabolic intermediates.

This document provides a comprehensive overview of the stability profile of this compound. We will first elucidate its unique formation pathway, which is integral to understanding its stability. Subsequently, we will explore the intrinsic chemical factors governing its stability and postulate its likely degradation pathways under stress conditions. Finally, this guide presents a robust, field-proven experimental framework for conducting forced degradation studies, complete with detailed analytical methodologies essential for the rigorous assessment of this compound in research and developmental settings.

The Genesis of this compound: A Product of Instability

Understanding the stability of this compound (5-OH-PhIP) begins with the recognition that it is a key endpoint in a degradation cascade originating from the metabolic activation of PhIP. Unlike other hydroxylated metabolites (e.g., 4'-Hydroxy-PhIP), 5-OH-PhIP is not a direct product of Phase I metabolism. Instead, it is formed from the breakdown of unstable conjugates of a highly reactive electrophile, N-acetoxy-PhIP.

The pathway is initiated by the bioactivation of PhIP in the liver, primarily by cytochrome P450 1A2 (CYP1A2), which N-hydroxylates the exocyclic amino group to form N-hydroxy-PhIP (N-OH-PhIP).[1] This intermediate is then subject to Phase II esterification, for example, by N-acetyltransferases (NATs), to produce N-acetoxy-PhIP. This ester is highly unstable and can form adducts with DNA (a primary mechanism of its carcinogenicity) or react with other nucleophiles like glutathione (GSH), cysteine, or proteins.[2] It is the subsequent degradation of these unstable conjugates that yields the more stable 5-OH-PhIP.[1][2] This formation pathway suggests that 5-OH-PhIP can serve as a biomarker for the in vivo formation of the ultimate mutagenic metabolite of PhIP.[1]

Intrinsic Stability and Factors Influencing Degradation

The chemical structure of 5-OH-PhIP, featuring a phenolic hydroxyl group on an electron-rich heterocyclic aromatic system, dictates its stability profile. While it is considered a stable endpoint relative to its N-acetoxy precursor, it is not inert. Its stability can be influenced by several environmental factors.

Causality of Stability Factors

The primary drivers of chemical degradation for a molecule like 5-OH-PhIP are hydrolysis, oxidation, and photolysis.

-

pH (Hydrolysis): The stability of heterocyclic amines and phenolic compounds is often pH-dependent. Extreme pH conditions can catalyze hydrolysis or promote ionization of the phenolic group, potentially increasing its susceptibility to oxidation. While the imidazopyridine core is generally stable, forced hydrolysis studies are necessary to confirm its stability across the pH spectrum.

-

Oxidation: The phenolic hydroxyl group makes 5-OH-PhIP a prime candidate for oxidative degradation. Phenols can be oxidized to quinone-type structures, which may be further reactive. The presence of oxygen, metal ions, or other oxidizing agents can accelerate this process.

-

Temperature: As with most chemical reactions, degradation rates are expected to increase with temperature, following the Arrhenius equation. Thermal stress can provide the activation energy needed to overcome reaction barriers for both hydrolysis and oxidation.

-

Light (Photolysis): Aromatic systems, particularly those with heteroatoms and hydroxyl substituents, can absorb UV or visible light. This energy absorption can promote the molecule to an excited state, leading to bond cleavage, oxidation, or other photochemical reactions. ICH Q1B guidelines provide a framework for standardized photostability testing.[3]

Summary of Stability Profile

The following table summarizes the expected stability of 5-OH-PhIP under various stress conditions, providing a basis for designing forced degradation experiments.

| Stress Factor | Condition | Expected Effect on 5-OH-PhIP | Mechanistic Rationale |

| Acidic Hydrolysis | 0.1 M HCl, 60°C | Likely Stable | The imidazopyridine core and phenolic group are generally resistant to acid-catalyzed hydrolysis. Protonation of nitrogen atoms may occur but is unlikely to cause cleavage. |

| Basic Hydrolysis | 0.1 M NaOH, 60°C | Potential for Minor Degradation | The phenolic group will be deprotonated to a phenoxide ion, which is highly susceptible to oxidation if oxygen is present. The aromatic system itself should be largely stable to base hydrolysis. |

| Oxidation | 3% H₂O₂, RT | Likely to Degrade | The electron-donating hydroxyl group activates the aromatic ring, making it susceptible to electrophilic attack by oxidizing agents. Formation of quinone-like species is a probable pathway.[4] |

| Thermal Degradation | 80°C (in solution) | Potential for Minor Degradation | Elevated temperatures will accelerate any underlying hydrolytic or oxidative degradation pathways that are thermodynamically favorable but kinetically slow at room temperature. |

| Photodegradation | ICH Q1B conditions | Potential to Degrade | The conjugated aromatic system can absorb light energy, leading to the formation of reactive radical species and subsequent degradation products. |

Experimental Framework for Stability Assessment

A forced degradation study is an indispensable tool for elucidating the intrinsic stability of a molecule, identifying potential degradation products, and developing stability-indicating analytical methods.[5] The protocol described below is a self-validating system; by ensuring mass balance, we can trust that the analytical method is accurately accounting for the parent compound and its primary degradants.

Workflow for Forced Degradation Study

Step-by-Step Protocol for Forced Degradation

Objective: To identify the degradation pathways of 5-OH-PhIP and develop a stability-indicating LC-MS method.

1. Materials and Reagents:

-

This compound reference standard

-

HPLC-grade Methanol, Acetonitrile, and Water

-

Formic Acid (LC-MS grade)

-

Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) (ACS grade or higher)

-

Class A volumetric flasks and pipettes

2. Stock Solution Preparation:

-

Accurately weigh and dissolve 5-OH-PhIP in methanol to prepare a 1.0 mg/mL stock solution.

-

Prepare working solutions by diluting the stock solution to ~100 µg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

3. Application of Stress Conditions:

-

For each condition, mix equal volumes of the working solution with the stressor solution in a suitable vial.

-

Acid Hydrolysis: Mix with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

-

Oxidation: Mix with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

-

Thermal Degradation: Mix with water. Incubate at 60°C.

-

Control Sample: Mix with water. Keep at room temperature alongside the oxidative sample.

-

Photostability: Expose the solid powder and the working solution to light conditions as specified in ICH guideline Q1B.

4. Sampling and Analysis:

-

Withdraw aliquots from each vial at appropriate time points (e.g., 0, 4, 8, 24, and 48 hours).

-

Quenching: Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples with mobile phase to halt any further reaction and bring them into the analytical range of the LC-MS method.

-

Analyze all samples using the stability-indicating LC-MS/MS method detailed below.

5. Rationale and Self-Validation:

-

Causality: The chosen stress conditions are more severe than typical storage conditions and are designed to accelerate degradation, thereby revealing potential liabilities of the molecule in a shortened timeframe.[5]

-

Trustworthiness: The inclusion of a control sample and a time-zero sample is critical for distinguishing stress-induced degradation from simple solution instability. The ultimate validation of the study lies in the mass balance calculation . A successful stability-indicating method should demonstrate that the decrease in the concentration of 5-OH-PhIP is quantitatively matched by the sum of the concentrations of all formed degradation products. A mass balance close to 100% confirms that no major degradants are being missed by the analytical method (e.g., due to poor chromatographic behavior or lack of a chromophore).

Analytical Methodology: Stability-Indicating LC-MS/MS

A validated LC-MS/MS method is essential for separating 5-OH-PhIP from its potential degradation products and for structural elucidation.[6][7]

-

Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) is ideal. A photodiode array (PDA) detector should be used in series before the mass spectrometer to assess peak purity.

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Analysis:

-

Full Scan (e.g., m/z 100-500) to detect all potential degradants.

-

Product Ion Scan (MS/MS) of the 5-OH-PhIP parent ion to confirm its fragmentation pattern.

-

MS/MS of the parent ions of newly formed peaks in the stressed samples to aid in structural elucidation.

-

-

Implications for Research and Safety Assessment

A thorough understanding of the stability of 5-OH-PhIP is crucial for several reasons:

-

Biomarker Validity: If 5-OH-PhIP is used as a urinary or plasma biomarker for PhIP exposure and bioactivation, its stability during sample collection, storage, and processing must be guaranteed to ensure accurate quantification.[1]

-

Reference Standard Integrity: Researchers synthesizing or purchasing 5-OH-PhIP as a reference standard must be aware of its stability limitations to ensure the accuracy of their experimental results.

-

Toxicological Assessment: While 5-OH-PhIP is a degradation product, it is important to characterize any of its own potential degradants. These new chemical entities could possess their own unique toxicological or pharmacological profiles that must be considered in a comprehensive safety assessment of PhIP.

Conclusion

This compound occupies a unique position in the metabolic fate of the food carcinogen PhIP. It is not a primary metabolite but rather a marker of instability—the stable endpoint of a degradation pathway involving highly reactive, genotoxic intermediates. While intrinsically more stable than its precursors, 5-OH-PhIP possesses a phenolic hydroxyl group on a heterocyclic scaffold, rendering it susceptible to degradation under oxidative, and potentially photolytic and extreme pH, conditions.

The experimental framework detailed in this guide provides a robust and scientifically rigorous approach for researchers to fully characterize its stability profile. By applying controlled stress conditions and utilizing modern analytical techniques like LC-MS/MS, professionals in toxicology and drug development can elucidate degradation pathways, identify novel degradants, and develop validated, stability-indicating methods. This knowledge is fundamental to ensuring the accuracy of its use as a biomarker and to building a complete picture of the chemical species involved in the lifecycle of PhIP exposure.

References

-

Reistad, R., Frandsen, H., Grivas, S., & Alexander, J. (1994). In vitro formation and degradation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) protein adducts. Carcinogenesis, 15(11), 2547–2552. [Link]

-

Frandsen, H., Rasmussen, E. S., Nielsen, P. A., Grivas, S., & Larsen, J. C. (1998). N-acetyltransferase-dependent activation of 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine. Mutagenesis, 13(4), 409-414. [Link]

-

Hidalgo, F. J., Navarro, J. L., & Zamora, R. (2018). Effect and mechanism of polyphenols containing m-dihydroxyl structure on 2-amino-1-methyl-6-phenylimidazole [4, 5-b] pyridine (PhIP) formation in chemical models and roast pork patties. Food Chemistry, 269, 43-51. [Link]

-

Napolitano, A., d'Ischia, M., & Prota, G. (1996). A profile of the oxidation chemistry of 5-hydroxyindole under biomimetic conditions. Tetrahedron, 52(24), 8281-8290. [Link]

-

Wang, Y., et al. (2021). Synthesis of redox-active fluorinated 5-hydroxytryptophans as molecular reporters for biological electron transfer. Chemical Communications, 57(15), 1899-1902. [Link]

-

Mayer, F. P., et al. (2022). Metabolism of the Synthetic Cathinone Alpha-Pyrrolidinoisohexanophenone in Humans Using UHPLC–MS-QToF. Journal of Analytical Toxicology, 47(3), 253-262. [Link]

-

van der Beelen, M. J., et al. (2010). Development and validation of a liquid chromatography-tandem mass spectrometry assay for the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolite 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP) in plasma, urine, bile, intestinal contents, faeces and eight selected tissues from mice. Journal of Chromatography B, 878(25), 2353-2362. [Link]

-

Alsantali, R. I., et al. (2022). Metabolism of the Synthetic Cathinone Alpha-Pyrrolidinoisohexanophenone in Humans Using UHPLC-MS-QToF. Journal of Analytical Toxicology, 47(3), 253-262. [Link]

-

Wang, H., et al. (2023). Nanopore Identification of Biogenic Amines and Its Applications in Food Freshness Evaluation. ACS Sensors, 8(1), 169-177. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Asopa, R., Agarwal, S., & Banerji, K. K. (1991). Kinetics and mechanism of the oxidation of some hydroxyacids by pyridinium fluorochromate. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(4), 563-570. [Link]

-

Sharma, M. C., & Sharma, S. (2012). stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research, 12(1), 114-121. [Link]

-

Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

-

Sobańska, A. W., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology, 7, 123. [Link]

-

Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

Wrona, M. Z., & Dryhurst, G. (1986). Oxidation of 5-hydroxytryptamine and 5,7-dihydroxytryptamine. A new oxidation pathway and formation of a novel neurotoxin. Journal of Medicinal Chemistry, 29(4), 499-505. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. In vitro formation and degradation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. Oxidation of 5-hydroxytryptamine and 5,7-dihydroxytryptamine. A new oxidation pathway and formation of a novel neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolite 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP) in plasma, urine, bile, intestinal contents, faeces and eight selected tissues from mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

In Silico Prediction of 5-Hydroxy-PhIP Reactivity: From Metabolic Activation to DNA Adduct Formation

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive framework for researchers, toxicologists, and drug development professionals on the application of in silico methodologies to predict the chemical reactivity of 5-Hydroxy-PhIP, a key metabolite of the dietary carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). We will move beyond a simple listing of methods to provide a cohesive, mechanistically-grounded workflow that integrates quantum chemistry and molecular modeling to elucidate the path from metabolic activation to genotoxicity.

Introduction: The Challenge of PhIP and the Role of Computational Insight

PhIP is a prominent heterocyclic aromatic amine (HAA) formed in cooked meats and fish, which has been classified as a possible human carcinogen (Group 2B) by the IARC. Its carcinogenicity is not inherent to the parent molecule but is dependent on its metabolic activation into reactive electrophiles that can bind to DNA, forming adducts that can lead to mutations if not repaired. The initial and critical step in this activation cascade is the N-hydroxylation of the exocyclic amine group, primarily catalyzed by cytochrome P450 1A2 (CYP1A2), followed by subsequent O-esterification (e.g., sulfation or acetylation) to form a highly reactive nitrenium ion.

While the N-hydroxylation pathway is well-studied, PhIP can also undergo ring hydroxylation, forming various phenolic metabolites, including this compound. Initially, this pathway was considered a detoxification route. However, emerging evidence suggests that this compound can also be bioactivated, contributing to the overall genotoxic burden. Understanding the reactivity of this specific metabolite is therefore crucial for a complete risk assessment.

In silico toxicology offers a powerful, predictive, and resource-efficient alternative to traditional animal testing. By leveraging computational chemistry and molecular modeling, we can investigate the electronic properties, reaction energetics, and biomolecular interactions that govern the reactivity of molecules like this compound, providing insights that are often difficult to obtain through experimental means alone. This guide details a validated workflow to achieve this.

Part 1: The Bioactivation Cascade - The Biological Context for Reactivity

To predict reactivity, we must first understand the biological transformations that create the reactive species. The bioactivation of PhIP is a multi-step process where the molecule is enzymatically converted from a stable, pro-carcinogenic form into a highly electrophilic state capable of attacking nucleophilic sites on DNA.

The canonical pathway involves two key stages:

-

Phase I Metabolism (Activation): Cytochrome P450 enzymes, particularly CYP1A2 in the liver, catalyze the N-hydroxylation of PhIP to form N-hydroxy-PhIP (N-OH-PhIP).

-

Phase II Metabolism (Further Activation): The N-OH-PhIP intermediate is then subject to O-esterification by phase II enzymes like sulfotransferases (SULTs) or N-acetyltransferases (NATs). This creates an unstable ester (e.g., N-O-sulfonyloxy-PhIP) which readily undergoes heterolytic cleavage of the N-O bond to form the ultimate carcinogen: a highly reactive arylnitrenium ion (PhIP-N+).

This nitrenium ion is a potent electrophile that preferentially attacks the C8 and N2 positions of guanine bases in DNA, forming covalent adducts. The major adduct, dG-C8-PhIP, is known to induce the frameshift and base-pair substitution mutations observed in PhIP-associated cancers.

While this compound can be formed as a detoxification product, it retains the exocyclic amine group that can undergo the same N-hydroxylation and O-esterification sequence, potentially forming its own reactive nitrenium ion. Our in silico task is to determine the likelihood of this activation and the reactivity of the resulting species.

An In-depth Technical Guide on the Early Research of the Biological Activity of 5-Hydroxy-PhIP

Introduction: Beyond the Primary Activation Pathway of PhIP

The study of chemical carcinogenesis is often a story of metabolic activation. For 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), the most abundant heterocyclic aromatic amine in the Western diet, this story has long been dominated by its N-hydroxylation pathway.[1] This critical first step, primarily catalyzed by the cytochrome P450 enzyme CYP1A2, converts the parent compound into N-hydroxy-PhIP (N-OH-PhIP), a proximate carcinogen.[1][2][3][4] Subsequent esterification yields a highly reactive species that readily forms covalent adducts with DNA, most notably at the C8 position of guanine (dG-C8-PhIP), initiating mutagenesis and carcinogenesis.[5][6][7][8]

However, the metabolic fate of PhIP is not monolithic. A significant, and initially overlooked, metabolic route is the direct hydroxylation of the PhIP rings, a process also mediated by cytochrome P450 enzymes.[2][9] This was first considered a detoxification pathway, yielding more polar metabolites poised for excretion. Among these hydroxylated metabolites, 5-Hydroxy-PhIP (5-OH-PhIP) has emerged as a molecule with its own distinct and complex biological profile. This guide provides a technical deep dive into the foundational research that first characterized the biological activity of 5-OH-PhIP, tracing its journey from a presumed detoxification product to a metabolite with unique, non-genotoxic activities relevant to carcinogenesis.

Part 1: Metabolic Provenance and Analytical Characterization

Understanding the biological role of 5-OH-PhIP necessitates a firm grasp of its formation and the methods used to identify it.

The Role of Cytochrome P450 in 5-OH-PhIP Formation

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of most xenobiotics, including PhIP.[10][11][12][13] Early in vitro experiments using liver microsomes from rats and humans were pivotal in elucidating these pathways. While CYP1A2 was confirmed as the principal enzyme for the bioactivation step (N-hydroxylation), it became clear that CYP enzymes were also responsible for ring hydroxylation.[1][2]

The formation of 5-OH-PhIP occurs alongside other hydroxylated metabolites, such as 4'-hydroxy-PhIP, which is often the major detoxification product.[2][9][14] The balance between N-hydroxylation (bioactivation) and ring hydroxylation (presumed detoxification) is a critical determinant of PhIP's ultimate carcinogenic potency and is influenced by the specific profile of CYP enzymes present, which can vary between individuals and species.[3][9] Interestingly, later research revealed that 5-OH-PhIP can also be formed as a degradation product from the reactive N-acetoxy-PhIP intermediate, suggesting a more complex origin linked to the primary activation pathway itself.[15]

Caption: Metabolic pathways of PhIP, showing both bioactivation and ring hydroxylation.

Experimental Protocol 1: In Vitro PhIP Metabolism with Liver S9 Fraction

This protocol describes a foundational experiment to assess the metabolic profile of PhIP, including the formation of 5-OH-PhIP. The S9 fraction, containing both microsomal and cytosolic enzymes, is used.

1. Objective: To qualitatively and quantitatively assess the formation of PhIP metabolites, including 5-OH-PhIP, using a metabolically active liver fraction.

2. Materials:

- PhIP (≥98% purity)

- 5-OH-PhIP analytical standard

- Aroclor 1254-induced rat liver S9 fraction (or human liver S9)

- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

- Acetyl Coenzyme A (AcCoA)

- Potassium phosphate buffer (0.1 M, pH 7.4)

- Methanol, Acetonitrile (HPLC grade)

- Solid Phase Extraction (SPE) cartridges (e.g., C18)

3. Causality Behind Experimental Choices:

- Aroclor 1254-induced S9: Pre-treating rats with polychlorinated biphenyls (PCBs) like Aroclor 1254 broadly induces CYP enzymes, enhancing the metabolic turnover of PhIP and making metabolites easier to detect.[4]

- NADPH Regenerating System: CYPs are monooxygenases that require NADPH as a cofactor for their catalytic cycle. A regenerating system ensures a constant supply of NADPH throughout the incubation period.

- AcCoA Fortification: Adding AcCoA allows for the assessment of Phase II acetylation reactions, which are critical for the formation of the ultimate carcinogenic species, N-acetoxy-PhIP.[15]

4. Step-by-Step Methodology: a. Reaction Preparation: In a 1.5 mL microfuge tube, prepare the reaction mixture on ice:

- Potassium phosphate buffer (to final volume)

- Liver S9 fraction (typically 1-2 mg protein/mL)

- NADPH regenerating system components

- AcCoA (final concentration ~0.1 mM) b. Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes. c. Reaction Initiation: Add PhIP (dissolved in DMSO, final concentration typically 10-50 µM) to start the reaction. Ensure the final DMSO concentration is <1%. d. Incubation: Incubate at 37°C for 30-60 minutes with gentle agitation. e. Reaction Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile. Vortex and centrifuge (10,000 x g, 10 min) to pellet precipitated protein. f. Sample Cleanup (SPE):

- Condition a C18 SPE cartridge with methanol, then equilibrate with water.

- Load the supernatant from the previous step.

- Wash the cartridge with water to remove salts and polar components.

- Elute PhIP and its metabolites with methanol. g. Analysis: Evaporate the eluate to dryness under nitrogen and reconstitute in a small volume of mobile phase for HPLC-UV or LC-MS analysis. Identify and quantify 5-OH-PhIP by comparing retention time and spectral properties against the analytical standard.

Part 2: Early Genotoxicity and Mutagenicity Profile

The initial biological evaluation of any xenobiotic metabolite focuses on its potential to damage the genome. For 5-OH-PhIP, these early studies provided a stark contrast to its N-hydroxylated sibling.

Bacterial and Mammalian Mutagenicity Assays

The Ames test (Salmonella typhimurium reverse mutation assay) is a standard first-line screen for mutagenicity. N-OH-PhIP is a potent, direct-acting mutagen in this system, causing thousands of revertants per nanomole.[16] In contrast, early studies on 5-OH-PhIP consistently showed it to be non-mutagenic or only very weakly mutagenic in the Ames test, both with and without an external metabolic activation system (S9).

Studies in mammalian cells provided a more complex, though still weak, picture. Assays for sister chromatid exchange (SCE) and chromosomal aberrations in cell lines like Chinese Hamster Ovary (CHO) cells sometimes indicated weak genotoxic activity at high concentrations. However, the potency was orders of magnitude lower than that observed for PhIP in the presence of metabolic activation, or for directly applied N-OH-PhIP.[16] This body of evidence strongly supported the initial hypothesis that ring hydroxylation to form 5-OH-PhIP was primarily a detoxification pathway, steering the parent compound away from the genotoxic N-hydroxylation route.

DNA Adduct Formation

The hallmark of PhIP's genotoxicity is the formation of the dG-C8-PhIP adduct.[6] The ³²P-postlabeling assay, an ultrasensitive technique for detecting DNA damage, was instrumental in early adduct research. When DNA from cells or animals treated with PhIP is analyzed, a characteristic adduct spot is readily detected.

Early investigations using this method failed to detect significant levels of DNA adducts attributable to 5-OH-PhIP. It does not form the dG-C8-PhIP adduct and was not found to form other major adducts at levels comparable to the N-hydroxylation pathway. This lack of significant DNA binding was consistent with the negative mutagenicity data and further solidified its classification as a detoxification product.

Part 3: A Paradigm Shift: Discovery of Estrogenic Activity

The narrative of 5-OH-PhIP as a simple detoxification product was fundamentally challenged by the discovery of its hormonal activity. This research marked a turning point, revealing a potential non-genotoxic mechanism by which a PhIP metabolite could contribute to carcinogenesis.

Interaction with the Estrogen Receptor

The structural similarity between 5-OH-PhIP, with its phenolic ring, and the A-ring of estradiol prompted researchers to investigate its potential as a xenoestrogen. Early in vitro studies using ER-positive human breast cancer cells (MCF-7) provided the first compelling evidence:

-

Estrogen Receptor Binding: Competitive binding assays showed that 5-OH-PhIP could displace radiolabeled estradiol from the estrogen receptor α (ERα), indicating direct interaction.

-

Estrogenic Gene Expression: In reporter gene assays, 5-OH-PhIP was shown to activate the transcription of estrogen-responsive genes.

-

Cell Proliferation: Crucially, 5-OH-PhIP was found to stimulate the proliferation of MCF-7 cells, a hallmark of estrogenic activity. This proliferative effect could be blocked by co-treatment with an ER antagonist like ICI 182,780 (Fulvestrant), confirming the effect was ER-mediated.

While some later studies have reported conflicting results on the estrogenicity of the parent compound PhIP, the evidence for the hydroxylated metabolite 5-OH-PhIP's activity in specific assay systems was a significant finding in early research.[17]

Table 1: Summary of Early Research Findings on the Biological Activity of PhIP Metabolites

| Metabolite | Mutagenicity (Ames Test) | DNA Adduct Formation (dG-C8-PhIP) | Estrogenic Activity (ERα) | Primary Role |

| N-Hydroxy-PhIP | Highly Potent[16] | Precursor to adduct-forming species[5] | Inactive | Proximate Carcinogen |

| This compound | Negative / Very Weak | Not Detected | Active (Agonist) | Hormonally Active Metabolite |

Implications for Tissue-Specific Carcinogenesis

This discovery had profound implications. PhIP is a recognized mammary carcinogen in female rats.[2] The genotoxic pathway provides a mechanism for cancer initiation, but the estrogenic activity of 5-OH-PhIP offered a plausible mechanism for tumor promotion. By mimicking estrogen, 5-OH-PhIP could promote the clonal expansion of cells that had already acquired initiating mutations from the dG-C8-PhIP adducts. This provided a dual-mechanism hypothesis for PhIP-induced breast cancer: initiation via the genotoxic N-hydroxylation pathway and promotion via the hormonally active 5-hydroxylation pathway.

Caption: Dual-mechanism hypothesis for PhIP-induced mammary carcinogenesis.

Conclusion and Future Perspectives

The early research into the biological activity of this compound provides a compelling case study in the complexities of xenobiotic metabolism. It demonstrates that metabolic pathways initially characterized as "detoxification" can produce metabolites with novel, and potentially harmful, biological activities. The journey of 5-OH-PhIP from an obscure, non-genotoxic product to a hormonally active agent with a plausible role in tumor promotion fundamentally altered the understanding of its parent compound, PhIP. This foundational work underscored the necessity of a holistic approach in toxicology, where all major metabolites must be characterized not just for genotoxicity, but for a wider range of biological interactions, including receptor-mediated signaling pathways. For modern researchers, this early work remains a touchstone, reminding us that the biological story of a molecule is often richer and more complex than its initial chapters suggest.

References

-

Title: Role of cytochrome P450 enzymes in carcinogen activation and detoxication: an in vivo–in vitro paradox Source: Carcinogenesis URL: [Link]

-

Title: Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review Source: PubMed Central URL: [Link]

-

Title: Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs Source: MDPI URL: [Link]

-

Title: PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE) Source: NCBI Bookshelf URL: [Link]

-

Title: 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine Source: Wikipedia URL: [Link]

-

Title: Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells and Potentiate the Antitumoral Effect of Tamoxifen Source: National Institutes of Health URL: [Link]

-

Title: Relation between the formation of 5-OH-PhIP and the dose of N-OH-PhIP... Source: ResearchGate URL: [Link]

-

Title: Gut bacteria-derived 5-hydroxyindole is a potent stimulant of intestinal motility via its action on L-type calcium channels Source: PLOS Biology URL: [Link]

-

Title: Metabolism of the food carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in the rat and other rodents Source: PubMed URL: [Link]

-

Title: Metabolism of the food-derived mutagen/carcinogen 2-amino-1-methyl-6-phenylimidazo[4, 5-b]pyridine (PhIP) in nonhuman primates Source: Carcinogenesis, Oxford Academic URL: [Link]

-

Title: Sub-chronic exposure to PhIP induces oxidative damage and DNA damage, and disrupts the amino acid metabolism in the colons of Wistar rats Source: PubMed URL: [Link]

-

Title: Inability to confirm estrogenicity of the heterocyclic amine PhIP in two in vitro assays Source: ScienceDirect URL: [Link]

-

Title: Studies on Inhibition of 5-Hydroxy Tryptophan Decarboxylase by Phenylalanine Metabolites. Source: SAGE Journals URL: [Link]

-

Title: Mutagenicity of 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP) in human TP53 knock-in (Hupki) mouse embryo fibroblasts Source: PubMed URL: [Link]

-

Title: Effect of 5-hydroxytryptophane on Behavior and Hippocampal Physiology in Young and Old Rats Source: PubMed URL: [Link]

-

Title: Biochemistry, Cytochrome P450 Source: NCBI Bookshelf URL: [Link] CYP450/

-

Title: Metabolic formation, synthesis and genotoxicity of the N-hydroxy derivative of the food mutagen 2-amino-1-methyl–6-phenylimidazo (4, 5–b) pyridine (PhIP) Source: Mutagenesis, Oxford Academic URL: [Link]

-

Title: Cytochrome P450 Enzymes and Drug Metabolism in Humans Source: MDPI URL: [Link]

-

Title: Studies on tryptophan accumulation in brain during methiothepin-induced enhancement of 5-hydroxyindole synthesis Source: PubMed URL: [Link]

-

Title: Relation between the formation of 5-OH-PhIP and the dose of N-OH-PhIP... Source: ResearchGate URL: [Link]

-

Title: Advances in the Microbial Synthesis of 5-Hydroxytryptophan Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

-

Title: Biomonitoring PhIP, a Potential Prostatic Carcinogen, in the Hair of Healthy Men of African and European Ancestry Source: MDPI URL: [Link]

-

Title: Genotoxicity of the food mutagen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Source: PubMed URL: [Link]

-

Title: In vitro effects of 5-Hydroxy-L-tryptophan supplementation on primary bovine mammary epithelial cell gene expression under thermoneutral or heat shock conditions Source: PubMed URL: [Link]

-

Title: DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis Source: Carcinogenesis, Oxford Academic URL: [Link]

-

Title: N-acetyltransferase-dependent activation of 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine Source: PubMed URL: [Link]

-

Title: Carcinogenicity of the N-hydroxy derivative of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, 2-amino-3, 8-dimethyl-imidazo[4,5-f]quinoxaline and 3, 2'-dimethyl-4-aminobiphenyl in the rat Source: PubMed URL: [Link]

-

Title: DNA damage response curtails detrimental replication stress and chromosomal instability induced by the dietary carcinogen PhIP Source: PubMed Central URL: [Link]

-

Title: Endocrine-Disrupting Activities of Flavones on Steroid Receptors: Structural Requirements and Synthesis of Novel Flavone with Improved Estrogenic Activity Source: National Institutes of Health URL: [Link]

-

Title: Evaluation of estrogenic activities of hydroxylated polycyclic aromatic hydrocarbons in cigarette smoke condensate Source: PubMed URL: [Link]

-

Title: Oral Administration of 5-Hydroxytryptophan Restores Gut Microbiota Dysbiosis in a Mouse Model of Depression Source: Frontiers in Microbiology URL: [Link]

-

Title: Estrogenic Effects of Extracts and Isolated Compounds from Belowground and Aerial Parts of Spartina anglica Source: MDPI URL: [Link]

-

Title: Supplement of 5-hydroxytryptophan before induction suppresses inflammation and collagen-induced arthritis Source: PubMed Central URL: [Link]

-

Title: Melanogenesis from 5-hydroxytryptamine, 5,6- and 5,7-dihydroxytryptamines. An in vitro study using MALDI-TOF Source: PubMed URL: [Link]

-

Title: The effect of 2-N-hydroxyamino-1-methyl-6-phenylimidazo [4,5-b]pyridine (NOH-PhIP) and 5α-dihydrotestosterone (DHT) individually and in combination on proteomic profiles in the rat prostate gland. Source: Cancer Research, AACR Journals URL: [Link]

-

Title: Mutation and Repair Induced by the Carcinogen 2-(hydroxyamino)-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP) in the Dihydrofolate Reductase Gene of Chinese Hamster Ovary Cells and Conformational Modeling of the dG-C8-PhIP Adduct in DNA Source: PubMed URL: [Link]

-

Title: DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans Source: National Institutes of Health URL: [Link]

-

Title: 2-amino-1-methyl-6-phenylimidazo(4,5-b) pyridine (PhIP) induces gene expression changes in JAK/STAT and MAPK pathways related to inflammation, diabetes and cancer Source: PubMed Central URL: [Link]

-

Title: KEGG PATHWAY: Chemical carcinogenesis - DNA adducts - Homo sapiens (human) Source: KEGG URL: [Link]

-

Title: Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke Source: MDPI URL: [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine - Wikipedia [en.wikipedia.org]

- 4. Genotoxicity of the food mutagen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): formation of 2-hydroxamino-PhIP, a directly acting genotoxic metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mutagenicity of 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP) in human TP53 knock-in (Hupki) mouse embryo fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. DNA damage response curtails detrimental replication stress and chromosomal instability induced by the dietary carcinogen PhIP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KEGG PATHWAY: Chemical carcinogenesis - DNA adducts - Homo sapiens (human) [kegg.jp]

- 9. Metabolism of the food carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in the rat and other rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Cytochrome P450 Enzymes and Drug Metabolism in Humans [mdpi.com]

- 14. academic.oup.com [academic.oup.com]

- 15. N-acetyltransferase-dependent activation of 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine: formation of 2-amino-1-methyl-6-(5-hydroxy)phenylimidazo [4,5-b]pyridine, a possible biomarker for the reactive dose of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Inability to confirm estrogenicity of the heterocyclic amine PhIP in two in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of 5-Hydroxy-PhIP Metabolites: A Methodological and Mechanistic Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is the most abundant carcinogenic heterocyclic aromatic amine (HAA) formed during the cooking of meat and fish.[1] Understanding its metabolic fate is critical for assessing human cancer risk. While N²-hydroxylation is the primary bioactivation pathway leading to genotoxicity, other oxidative metabolites, such as 5-Hydroxy-PhIP (5-OH-PhIP), play significant roles. Notably, 5-OH-PhIP may serve as a biomarker for the reactive dose of PhIP, making its unambiguous identification essential.[2] This guide provides a comprehensive technical overview of the strategies and methodologies for the structural elucidation of 5-OH-PhIP and its subsequent metabolites, synthesizing advanced analytical techniques with mechanistic insights into their formation.

The Metabolic Landscape of PhIP: From Ingestion to Bioactivation

PhIP itself is not genotoxic; it requires metabolic activation, primarily mediated by cytochrome P450 (CYP) enzymes, to exert its carcinogenic effects.[3] This process involves a complex interplay of Phase I and Phase II metabolic reactions.

Phase I Metabolism: The Critical Oxidative Steps

The initial and rate-limiting steps in PhIP metabolism are oxidations catalyzed by CYP enzymes, predominantly CYP1A2, with contributions from CYP1A1 and CYP1B1.[4][5] These reactions introduce or expose functional groups, fundamentally altering the molecule's biological activity.

-

N²-Hydroxylation: This is the principal activation pathway, converting PhIP to N²-hydroxy-PhIP (N-OH-PhIP).[3][6] N-OH-PhIP is a proximate carcinogen that can be further esterified by Phase II enzymes to form highly reactive species that bind to DNA.

-

4'-Hydroxylation: Hydroxylation on the phenyl ring produces 4'-hydroxy-PhIP, which is generally considered a detoxification pathway.[3]

-

5-Hydroxylation: The formation of 5-OH-PhIP is a less characterized but crucial pathway. Evidence suggests it can be formed from the reactive N-OH-PhIP intermediate, potentially reflecting the extent of metabolic activation.[2]

Further oxidation and conjugation reactions lead to a diverse profile of over 17 different metabolites identified in murine models.[1]

Caption: Metabolic activation pathway of PhIP.

Analytical Blueprint for Metabolite Identification

A multi-platform analytical strategy is essential for the confident identification and structural elucidation of PhIP metabolites. This workflow integrates in vitro metabolite generation, high-resolution separation, and tandem mass spectrometry, culminating in definitive structural confirmation by nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Generation and Sample Preparation

In vitro models using liver subcellular fractions are cost-effective and high-throughput systems for producing metabolites.[7]

Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes (HLM)

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of PhIP in DMSO.

-

Prepare a 0.1 M phosphate buffer (pH 7.4).

-

Thaw Human Liver Microsomes (HLM) on ice.

-

Prepare an NADPH regenerating system as per the manufacturer's instructions.[7]

-

-

Incubation Mixture Assembly: In a microcentrifuge tube, combine:

-

Phosphate buffer (0.1 M, pH 7.4)

-

HLM (final concentration 0.5-1.0 mg/mL)

-

PhIP stock solution (final concentration 10 µM)[1]

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.[7]

-

Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for 60 minutes with gentle shaking.

-

Reaction Termination: Terminate the reaction by adding 2 volumes of ice-cold acetonitrile. This step simultaneously stops enzymatic activity and precipitates proteins.[1][7]

-

Sample Clarification: Vortex the mixture vigorously and centrifuge at >14,000 x g for 10 minutes to pellet the precipitated proteins.

-

Final Sample: Transfer the supernatant to an LC vial for analysis.[7]

UPLC-MS/MS: The Core of Metabolite Profiling

Liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone of modern metabolite identification.[7][8] Ultra-Performance Liquid Chromatography (UPLC) provides superior resolution and speed compared to traditional HPLC, which is crucial for separating isomeric metabolites.[1][9]

Rationale for Method Selection:

-

UPLC: Employs sub-2 µm particle columns, generating narrower peaks and allowing for better separation of structurally similar metabolites like 4'-OH-PhIP and 5-OH-PhIP.[9]

-

Reversed-Phase Chromatography (C18 column): Ideal for separating moderately polar compounds like PhIP and its hydroxylated metabolites.[1]

-

Positive Electrospray Ionization (+ESI): PhIP and its metabolites contain basic nitrogen atoms in the imidazopyridine ring system, which are readily protonated, making +ESI the preferred ionization mode for high sensitivity.[1]

-

Quadrupole Time-of-Flight (QTOF) MS: Provides high-resolution, accurate mass (HRAM) data, enabling the determination of elemental composition for unknown peaks and increasing confidence in metabolite identification.[1][10]

Experimental Protocol: UPLC-QTOF-MS Analysis

-

Chromatographic System: Waters Acquity UPLC system or equivalent.[1]

-

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[1]

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient Elution: A typical gradient would be 5-95% B over 8-10 minutes, followed by a re-equilibration step.[1]

-

Flow Rate: 0.4-0.5 mL/min.[1]

-

MS System: QTOF Premier Mass Spectrometer or equivalent.[1]

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3.0 kV.[1]

-

Data Acquisition: Acquire full scan MS data from m/z 100-500. Simultaneously, perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to trigger tandem MS (MS/MS) scans on detected metabolite peaks.

-

Collision Energy: Use a collision energy ramp (e.g., 15-35 eV) for MS/MS to generate a rich fragmentation spectrum.[1]

Data Interpretation: Decoding Mass Spectra

The structural elucidation process begins by comparing the mass spectra of the parent drug (PhIP) and its potential metabolites.

-

Step 1: Identify the Precursor Ion. A hydroxylation reaction adds an oxygen atom, resulting in a mass increase of 15.9949 Da.

-

Step 2: Analyze the Fragmentation Pattern. The power of tandem MS lies in generating structural information from fragmentation patterns. The collision-induced dissociation (CID) process breaks the precursor ion into smaller, characteristic product ions.[11] The fragmentation of 5-OH-PhIP is expected to involve losses of small neutral molecules and cleavages within the imidazopyridine ring system.

Table 1: Predicted Mass Spectrometry Data for PhIP and 5-OH-PhIP

| Ion Description | PhIP [M+H]⁺ | 5-OH-PhIP [M+H]⁺ | Mass Shift (Da) | Rationale |

| Precursor Ion | 225.1140 [1] | 241.1090 | +15.9949 | Addition of one Oxygen atom |

| [M+H - CH₃]⁺ | 210.0905 | 226.0854 | +15.9949 | Loss of the N-methyl group |

| [M+H - H₂O]⁺ | N/A | 223.1002 | - | Loss of water from the hydroxyl group |

| [M+H - CO]⁺ | N/A | 213.1140 | - | Loss of carbon monoxide, characteristic of phenols[12] |

Note: Predicted m/z values are based on the elemental composition (PhIP: C₁₃H₁₂N₄; 5-OH-PhIP: C₁₃H₁₂N₄O) and established fragmentation principles. Actual measured masses may vary slightly.

NMR Spectroscopy: The Gold Standard for Structural Confirmation

While MS/MS provides compelling evidence, it can sometimes be insufficient to definitively distinguish between isomers.[8] For example, 4'-OH-PhIP and 5-OH-PhIP are isobaric (have the same mass), and their fragmentation patterns may share similarities. NMR spectroscopy is the unparalleled "gold standard" for determining the precise location of atomic connections in a molecule.[13]

The Challenge and Solution: The primary limitation of NMR is its lower sensitivity compared to MS, often requiring microgram to milligram quantities of highly purified material.[10][14] To overcome this, the metabolite of interest must be isolated from the complex biological matrix.

-

Isolation: Preparative HPLC is employed to collect the specific fraction corresponding to the 5-OH-PhIP peak identified by LC-MS.[10]

-

Analysis: The purified metabolite is then analyzed using 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments.[10] The chemical shifts and coupling patterns of the protons on the pyridine ring will unequivocally confirm the position of the hydroxyl group at C-5.

Integrated Analytical Workflow

The robust structural elucidation of 5-OH-PhIP metabolites relies on a synergistic and iterative workflow.

Caption: Integrated workflow for 5-OH-PhIP metabolite elucidation.

Conclusion

The structural elucidation of this compound metabolites is a rigorous process that demands a combination of advanced analytical technologies and a deep understanding of drug metabolism principles. The integration of high-resolution UPLC-MS/MS for initial screening and characterization, followed by definitive NMR analysis of the isolated metabolite, provides an uncompromising framework for accurate identification. This detailed characterization is not merely an academic exercise; it is fundamental to understanding the toxicology of PhIP, identifying biomarkers of exposure and risk, and ultimately safeguarding public health.

References

- A Comprehensive Investigation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)

-

Buonarati, M. H., Roper, M., Morris, C. J., Happe, J. A., Knize, M. G., & Felton, J. S. (1992). Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in mice. Carcinogenesis, 13(4), 621–627. [Link]

- PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE). (n.d.). NCBI.

-

Kim, J. H., Liao, W., Kim, D., & Guengerich, F. P. (2006). Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) by human CYP1B1 genetic variants. Drug Metabolism and Disposition, 34(5), 784–790. [Link]

-

Vanhaecke, L., Bekaert, K., Al-Fatlawi, A., Verstraete, W., & Van de Wiele, T. (2008). Metabolism of the Food-Associated Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by Human Intestinal Microbiota. Chemical Research in Toxicology, 21(11), 2199–2207. [Link]

-

Malik, S., Turesky, R. J., & Guengerich, F. P. (2004). Differential metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5- b ]pyridine in rat and human hepatocytes. Carcinogenesis, 25(10), 1937–1945. [Link]

-

Henderson, C. J., & Wolf, C. R. (2018). role of cytochrome P450 enzymes in carcinogen activation and detoxication: an in vivo–in vitro paradox. Mutagenesis, 33(2), 85–91. [Link]

-

McManus, M. E., Felton, J. S., Knize, M. G., Burgess, W. M., Roberts-Thomson, S., Pond, S. M., Stupans, I., & Veronese, M. E. (1992). Metabolism of the food derived mutagen and carcinogen 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP) by human liver microsomes. Carcinogenesis, 13(3), 363–368. [Link]

- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141.

- Semi-Targeted Nuclear Magnetic Resonance Metabolomics via Parahydrogen-Induced Hyperpolarization for Enhanced Sensitivity to Metabolic Composition. (n.d.). NIH.

- Analytical Strategies for Metabolite Identific

-

Ladd, T., D. van der Kooy, F., & Verpoorte, R. (2019). Synthesis of Human Phase I and Phase II Metabolites of Hop (Humulus lupulus) Prenylated Flavonoids. Molecules, 24(23), 4381. [Link]

- Direct Production of a Hyperpolarized Metabolite on a Microfluidic Chip. (n.d.). PubMed Central.

- Measurement of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP) in acid-hydrolyzed urine by high-performance liquid chromatography with fluorescence detection. (n.d.).

-

Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. (2010). PubMed. [Link]

-

Special Issue: Analytical Techniques in Metabolomics. (n.d.). MDPI. [Link]

- UPLC–MS for metabolomics: a giant step forward in support of pharmaceutical research. (n.d.). Future Science.

- 1H Nuclear Magnetic Resonance: A Future Approach to the Metabolic Profiling of Psychedelics in Human Biofluids?. (n.d.). Frontiers.

- Application Note: Mass Spectrometry Fragmentation Analysis of 5,7,3'-Trihydroxy. (n.d.). Benchchem.

-

Analytical strategies for identifying drug metabolites. (2007). PubMed. [Link]

- (a and b) 1 H NMR spectra of MPHP at 300 and 360 K in the existing salt... (n.d.).

- Disposition and effects of alpha-pyrrolidinoisohexanophenone (α-PHiP)

- Fragment ion spectrum of the metabolite 5-hydroxyimidacloprid. Graph... (n.d.).

- mass spectra - fragmentation p

-

4-, 5-, and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. (2023). PubMed. [Link]

-

Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine. (2011). PubMed. [Link]

-

Integrated UPLC-MS/MS and UHPLC-Q-orbitrap HRMS Analysis to Reveal Pharmacokinetics and Metabolism of Five Terpenoids from Alpiniae oxyphyllae Fructus in Rats. (2021). PubMed. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Synthesis and characterization of new aromatic hydroxy acid compounds. (2018). ResearchGate. [Link]

- Relation between the formation of 5-OH-PhIP and the dose of N-OH-PhIP... (n.d.).

- Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components. (n.d.). NIH.

-

Untargeted Metabolomics Based on UPLC-Q-Exactive-Orbitrap-MS/MS Revealed the Differences and Correlations between Different Parts of the Root of Paeonia lactiflora Pall. (2024). MDPI. [Link]

- Profiling and Identification of Lipid Modified Therapeutic Peptides and Metabolite Using UPLC-HRMS: Challenges and Strategies. (n.d.).

-

Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs. (n.d.). PubMed Central. [Link]

- Identification of phase I and II metabolites of the new designer drug α-pyrrolidinohexiophenone (α-PHP) in human urine by liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). (n.d.).

-

Drug metabolite synthesis and scale-up. (n.d.). Hypha Discovery. [Link]

Sources

- 1. A Comprehensive Investigation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Metabolism in the Mouse Using a Multivariate Data Analysis Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Metabolism of the food derived mutagen and carcinogen 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP) by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. UPLC–MS for metabolomics: a giant step forward in support of pharmaceutical research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hdb.ugent.be [hdb.ugent.be]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Frontiers | 1H Nuclear Magnetic Resonance: A Future Approach to the Metabolic Profiling of Psychedelics in Human Biofluids? [frontiersin.org]

- 14. hyphadiscovery.com [hyphadiscovery.com]

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 5-Hydroxy-PhIP in Human Urine

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-Hydroxy-PhIP (5-OH-PhIP), a major metabolite of the dietary carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). PhIP is a heterocyclic aromatic amine (HAA) formed in cooked meats and is a suspected human carcinogen. Measuring its metabolites in urine serves as a critical biomarker for assessing dietary exposure and metabolic activation. This protocol provides a comprehensive workflow, including enzymatic deconjugation, solid-phase extraction (SPE) for sample clean-up, and optimized LC-MS/MS parameters for accurate quantification, suitable for researchers, toxicologists, and drug development professionals.

Introduction: The Rationale for this compound Biomonitoring

PhIP is one of the most abundant HAAs by mass in the Western diet, formed at high temperatures during the cooking of meat and fish. Following ingestion, PhIP undergoes metabolic activation, primarily through cytochrome P450-mediated N-oxidation, leading to genotoxic metabolites that can form DNA adducts.[1] However, a significant detoxification pathway involves ring hydroxylation, producing metabolites such as this compound.[1]